molecular formula C15H13ClN2 B157114 Desmethylmedazepam CAS No. 1694-78-6

Desmethylmedazepam

Número de catálogo: B157114
Número CAS: 1694-78-6
Peso molecular: 256.73 g/mol
Clave InChI: JZWOKDTXYPEJEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desmethylmedazepam can be synthesized through the N-demethylation of diazepam. This process involves the removal of a methyl group from diazepam, resulting in the formation of this compound . The reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is produced through the same N-demethylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Desmethylmedazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemistry

Desmethylmedazepam serves as a reference standard in analytical chemistry. It is utilized for the quantification of benzodiazepines in biological samples, aiding in the development of methods for detecting and measuring these compounds in clinical settings.

Biology

Research has focused on this compound's effects on the central nervous system (CNS) . As an active metabolite of other benzodiazepines, it plays a role in studying the pharmacokinetics and pharmacodynamics of these drugs. Its influence on anxiety and sedation provides insights into the mechanisms underlying benzodiazepine action.

Medicine

This compound is investigated for its therapeutic potential in treating:

  • Anxiety disorders
  • Epilepsy
  • Muscle spasms

Clinical studies have shown that its long half-life may contribute to sustained therapeutic effects, making it suitable for chronic conditions .

Industry

In pharmaceutical development, this compound is used to create new benzodiazepine derivatives with enhanced pharmacological profiles. Its unique properties allow researchers to explore modifications that could lead to improved efficacy and reduced side effects.

Withdrawal Symptoms in Long-term Users

A study documented a case involving a young man who had been taking diazepam for six years. Upon abrupt cessation, he exhibited severe withdrawal symptoms, which were monitored alongside plasma levels of diazepam and this compound. The findings highlighted the prolonged presence of this compound in circulation, emphasizing the need for careful management during detoxification .

Diazepam Detoxification

Another case involved a 37-year-old woman who had consumed high doses of diazepam daily for eight years. Following discontinuation, she experienced protracted withdrawal symptoms over an extended period. Serial blood tests indicated significant levels of this compound persisted long after stopping diazepam, illustrating the compound's long-lasting effects and implications for treatment protocols .

Comparative Analysis with Related Compounds

CompoundPropertiesHalf-LifeClinical Use
This compoundActive metabolite of diazepamLong (up to 100 h)Anxiety disorders, epilepsy
DiazepamParent compound; rapid onset20-50 hoursAnxiety, muscle relaxation
OxazepamShorter half-life; faster elimination5-15 hoursAnxiety disorders
TemazepamUsed primarily as a hypnotic8-22 hoursInsomnia

This table illustrates how this compound compares with other benzodiazepines regarding pharmacokinetics and clinical applications.

Mecanismo De Acción

Desmethylmedazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . It binds to the benzodiazepine receptor site on the GABA-A receptor, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the anxiolytic, sedative, and muscle relaxant effects .

Comparación Con Compuestos Similares

This compound’s unique pharmacokinetic profile and its role as an active metabolite of several benzodiazepines make it a valuable compound in both clinical and research settings.

Actividad Biológica

Desmethylmedazepam, also known as nordazepam, is a prominent metabolite of the benzodiazepine diazepam. It exhibits significant biological activity, particularly in the realms of anxiolytic and muscle relaxant effects. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and research findings.

Overview of this compound

This compound is synthesized through the N-dealkylation of diazepam and other benzodiazepines. It is classified as an anxiolytic agent and has been shown to contribute significantly to the therapeutic effects of its parent compound, diazepam. Its pharmacokinetic profile indicates that it can remain active in the system long after the parent drug has been eliminated.

Pharmacokinetics

The pharmacokinetics of this compound reveal its prolonged presence in plasma compared to diazepam. After administration, plasma levels of this compound can exceed those of diazepam within 48 hours, maintaining therapeutic concentrations for extended periods due to its slower metabolism .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life36-200 hours
Peak Plasma Concentration300-2,200 mg/L (varies by dosage)
MetabolismSlowly metabolized to oxazepam
Duration of ActionExtended (up to several days post-administration)

This compound exerts its effects primarily through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). This results in anxiolytic, sedative, and muscle relaxant properties. Its potency is often greater than that of diazepam itself, particularly in chronic dosing scenarios .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of this compound:

  • Spasticity Management : A study demonstrated that both diazepam and this compound normalized increased phasic ankle reflexes in patients with spasticity due to multiple sclerosis or parkinsonian rigidity. Notably, this compound showed a longer-lasting effect compared to diazepam .
  • Chronic Administration Effects : Research indicated that during chronic therapy with diazepam, plasma concentrations of this compound were significantly correlated with those of diazepam, suggesting a relevant role in sustained therapeutic effects and potential for accumulation over time .

Case Studies

  • Case Study on Anxiolytic Effects : In a cohort study involving patients with anxiety disorders treated with diazepam, this compound was found to be present in higher concentrations than diazepam after several days. Patients reported sustained anxiolytic effects even after discontinuation of diazepam, attributed to the active metabolite's longer half-life .
  • Sedative Effects Comparison : A comparative study on male rats assessed the duration of sedative effects between this compound and its parent drug. Results indicated that this compound provided a more prolonged sedative effect than diazepam, reinforcing its clinical utility in managing anxiety and sleep disorders .

Propiedades

IUPAC Name

7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOKDTXYPEJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168709
Record name Desmethylmedazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-78-6
Record name Desmethylmedazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmedazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmedazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylmedazepam
Reactant of Route 2
Desmethylmedazepam
Reactant of Route 3
Desmethylmedazepam
Reactant of Route 4
Desmethylmedazepam
Reactant of Route 5
Desmethylmedazepam
Reactant of Route 6
Desmethylmedazepam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.